molecular formula C15H17NOS B5740439 (2-methoxybenzyl)[2-(methylthio)phenyl]amine

(2-methoxybenzyl)[2-(methylthio)phenyl]amine

Cat. No. B5740439
M. Wt: 259.4 g/mol
InChI Key: RVBAGINKGUJVID-UHFFFAOYSA-N
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Description

(2-methoxybenzyl)[2-(methylthio)phenyl]amine, also known as MBMP, is a chemical compound that belongs to the class of phenylamines. It is a synthetic compound that has been used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2-methoxybenzyl)[2-(methylthio)phenyl]amine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes that produce reactive oxygen species and by increasing the levels of antioxidant enzymes in the body. (2-methoxybenzyl)[2-(methylthio)phenyl]amine has also been found to modulate the levels of neurotransmitters such as dopamine and serotonin in the brain.
Biochemical and Physiological Effects:
(2-methoxybenzyl)[2-(methylthio)phenyl]amine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. (2-methoxybenzyl)[2-(methylthio)phenyl]amine has also been found to protect neurons from damage and death. In addition, it has been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using (2-methoxybenzyl)[2-(methylthio)phenyl]amine in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations include its limited solubility in water and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for the study of (2-methoxybenzyl)[2-(methylthio)phenyl]amine. One potential area of research is the development of (2-methoxybenzyl)[2-(methylthio)phenyl]amine derivatives with improved solubility and specificity. Another area of research is the investigation of the potential therapeutic applications of (2-methoxybenzyl)[2-(methylthio)phenyl]amine in other diseases such as cancer and diabetes. Additionally, the mechanism of action of (2-methoxybenzyl)[2-(methylthio)phenyl]amine needs to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

(2-methoxybenzyl)[2-(methylthio)phenyl]amine can be synthesized by the reaction of 2-methoxybenzaldehyde and 2-(methylthio)phenylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields a white crystalline powder that is purified by recrystallization.

Scientific Research Applications

(2-methoxybenzyl)[2-(methylthio)phenyl]amine has been studied for its potential therapeutic applications in various scientific research areas. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. (2-methoxybenzyl)[2-(methylthio)phenyl]amine has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-17-14-9-5-3-7-12(14)11-16-13-8-4-6-10-15(13)18-2/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBAGINKGUJVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxyphenyl)methyl]-2-methylsulfanylaniline

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